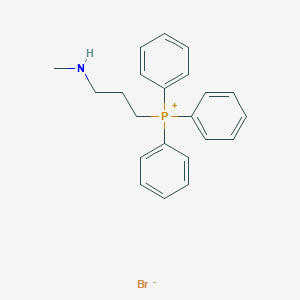
(3-(Methylamino)propyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methylamino)propyl)triphenylphosphonium bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a quaternary ammonium compound that is widely used in biochemical and physiological experiments.
作用机制
(3-(Methylamino)propyl)triphenylphosphonium bromide accumulates in the mitochondria due to its positive charge. It readily crosses the mitochondrial membrane and accumulates in the mitochondrial matrix. The compound acts as a voltage-dependent dye that accumulates in the mitochondria according to the membrane potential. When the membrane potential is high, the dye accumulates in the mitochondria, leading to a high fluorescence signal. Conversely, when the membrane potential is low, the dye is released from the mitochondria, leading to a low fluorescence signal.
生化和生理效应
(3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the mitochondrial respiratory chain complex I, leading to a decrease in ATP production. Additionally, the compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. Furthermore, (3-(Methylamino)propyl)triphenylphosphonium bromide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of (3-(Methylamino)propyl)triphenylphosphonium bromide is its ability to selectively label mitochondria in living cells. This allows researchers to study the role of mitochondria in various diseases and physiological processes. Additionally, the compound has a high quantum yield, which makes it ideal for fluorescence microscopy. However, (3-(Methylamino)propyl)triphenylphosphonium bromide has some limitations, including its potential toxicity and the need for careful calibration of the fluorescence signal.
未来方向
There are several future directions for the use of (3-(Methylamino)propyl)triphenylphosphonium bromide in scientific research. One potential direction is the development of new fluorescent probes based on the structure of (3-(Methylamino)propyl)triphenylphosphonium bromide. These probes could be used to study other organelles in living cells, such as the endoplasmic reticulum and lysosomes. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide could be used in the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the compound could be used in the development of new diagnostic tools for mitochondrial dysfunction.
In conclusion, (3-(Methylamino)propyl)triphenylphosphonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells and has been shown to have several biochemical and physiological effects. Although there are some limitations, (3-(Methylamino)propyl)triphenylphosphonium bromide has several advantages and has potential future directions in scientific research.
合成方法
The synthesis of (3-(Methylamino)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with methylamine in the presence of a suitable solvent. The reaction mixture is then treated with hydrogen bromide to obtain the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
(3-(Methylamino)propyl)triphenylphosphonium bromide has been widely used in scientific research due to its unique properties. It is commonly used as a mitochondrial probe to assess mitochondrial membrane potential in living cells. It can also be used as a fluorescent dye to label mitochondria in fixed cells. Additionally, (3-(Methylamino)propyl)triphenylphosphonium bromide has been used to study the role of mitochondria in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
CAS 编号 |
145126-87-0 |
|---|---|
产品名称 |
(3-(Methylamino)propyl)triphenylphosphonium bromide |
分子式 |
C22H25BrNP |
分子量 |
414.3 g/mol |
IUPAC 名称 |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
规范 SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



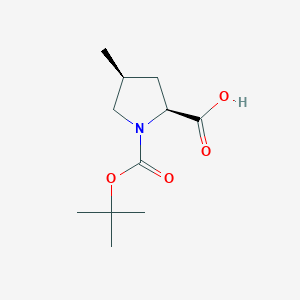
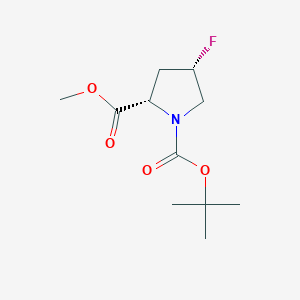
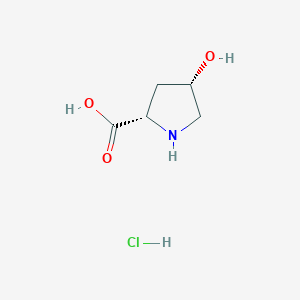
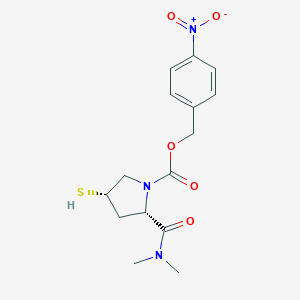
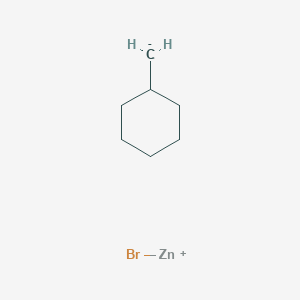
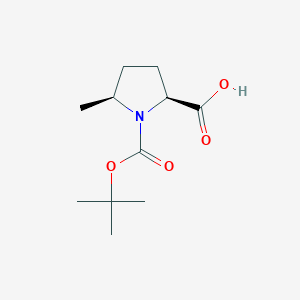
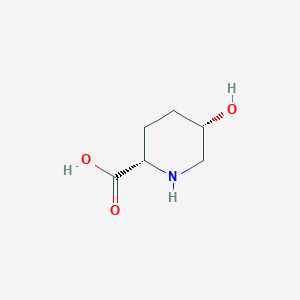
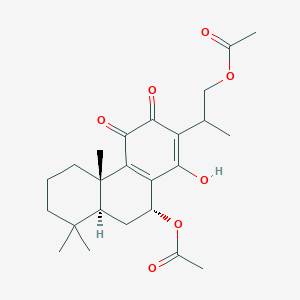
![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


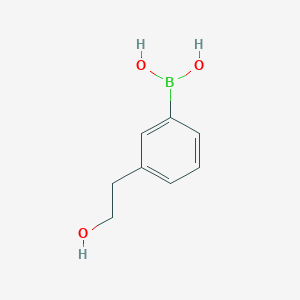
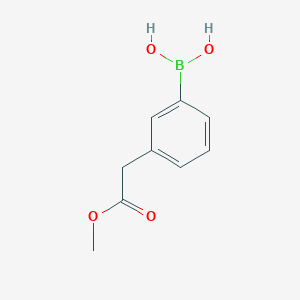
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)